What is the chemical structure of 6-Methylidenespiro[4.5]decan-2-one
What is the chemical structure of 6-Methylidenespiro[4.5]decan-2-one
An In-depth Technical Guide to 6-Methylidenespiro[4.5]decan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction and Structural Elucidation
6-Methylidenespiro[4.5]decan-2-one is a spirocyclic ketone with a unique three-dimensional architecture. The spiro[4.5]decane framework consists of a cyclopentane ring and a cyclohexane ring fused at a single quaternary carbon atom. The inherent rigidity and defined spatial arrangement of functional groups make such spirocycles attractive scaffolds in medicinal chemistry.[1][2][3]
IUPAC Nomenclature and Structure:
The name "6-Methylidenespiro[4.5]decan-2-one" defines its structure as follows:
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Spiro[4.5]decane: A spirocyclic system where a five-membered ring (cyclopentane) and a six-membered ring (cyclohexane) share one carbon atom (the spirocenter).
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Numbering: According to IUPAC rules, numbering begins in the smaller ring (cyclopentane) at a carbon adjacent to the spirocenter, proceeds around the small ring, through the spirocenter (numbered 5), and then around the larger ring (cyclohexane).
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-2-one: A ketone functional group is located at the C2 position of the cyclopentane ring.
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6-Methylidene: An exocyclic double bond (=CH₂) is present at the C6 position of the cyclohexane ring.
Based on these rules, the chemical structure and numbering of 6-Methylidenespiro[4.5]decan-2-one are established as shown below.
Caption: Chemical structure of 6-Methylidenespiro[4.5]decan-2-one.
Physicochemical and Spectroscopic Properties (Predicted)
The predicted properties of 6-Methylidenespiro[4.5]decan-2-one are summarized below. These values are estimated based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.25 g/mol |
| Appearance | Colorless to pale yellow oil (predicted) |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this molecule. The following data are predicted based on known chemical shift and absorption frequency ranges for the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the ketone and the exocyclic double bond.
| Functional Group | Predicted Absorption (cm⁻¹) | Comments |
| C=O Stretch (Ketone) | ~1745 cm⁻¹ | The frequency for a five-membered ring ketone is typically higher than that of an acyclic or six-membered ring ketone due to ring strain.[4][5][6] |
| C=C Stretch (Methylidene) | ~1650 cm⁻¹ | Characteristic of an exocyclic double bond. |
| =C-H Stretch | ~3080 cm⁻¹ | sp² C-H stretching of the methylidene protons. |
| C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ | sp³ C-H stretching of the cyclopentane and cyclohexane rings. |
| =C-H Bend (Out-of-plane) | ~890 cm⁻¹ | A strong band characteristic of a disubstituted terminal alkene (R₂C=CH₂). |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy will provide detailed information about the carbon and proton environments.
¹³C NMR (Predicted Chemical Shifts, δ in ppm):
| Carbon Atom(s) | Predicted Chemical Shift (δ) | Rationale |
| C2 (C=O) | 215 - 220 ppm | Typical range for a cyclopentanone carbonyl carbon. |
| C6 (=C<) | 145 - 150 ppm | Quaternary sp² carbon of the methylidene group. |
| =CH₂ | 110 - 115 ppm | Terminal sp² carbon of the methylidene group. |
| C5 (Spiro) | 45 - 55 ppm | Quaternary sp³ carbon at the spiro junction. |
| C1, C3, C4, C7-C10 | 20 - 45 ppm | Aliphatic sp³ carbons of the cyclopentane and cyclohexane rings. The exact shifts will depend on their proximity to the functional groups and their stereochemistry. |
¹H NMR (Predicted Chemical Shifts, δ in ppm):
| Proton(s) | Predicted Chemical Shift (δ) | Multiplicity (Predicted) | Rationale |
| =CH₂ | 4.7 - 5.0 ppm | Two singlets or narrow multiplets | The two protons of the methylidene group are diastereotopic and will likely appear as two distinct signals. |
| Ring Protons (CH₂) | 1.5 - 2.8 ppm | Multiplets | Protons on the spirocyclic framework will appear as complex multiplets due to overlapping signals and spin-spin coupling. |
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern of spirocyclic ketones can be complex, often involving cleavages of the rings adjacent to the spirocenter or the carbonyl group.[7][8][9][10]
Proposed Synthetic Strategies
As no established synthesis for 6-Methylidenespiro[4.5]decan-2-one is documented, a plausible synthetic route would involve the selective olefination of a corresponding dione precursor. A logical starting point is the synthesis of spiro[4.5]decane-2,6-dione.
Synthesis of Spiro[4.5]decane-2,6-dione (Precursor)
The synthesis of the dione precursor can be envisioned through several routes, one of which could be a Robinson annulation type strategy followed by further oxidation or functional group manipulation.
Selective Olefination of Spiro[4.5]decane-2,6-dione
The key step in the proposed synthesis is the selective conversion of one of the two ketone groups into a methylidene group. The ketone at the C6 position (in the cyclohexane ring) is generally less sterically hindered than the C2 ketone within the more constrained cyclopentanone ring. This difference in steric environment can be exploited for selective olefination.
The Wittig reaction is a cornerstone of olefination chemistry and is well-suited for this transformation.[11][12]
Caption: Proposed workflow for the synthesis via Wittig reaction.
Experimental Protocol (Proposed):
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Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
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Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to the suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color. Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature for an additional 30 minutes.
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Olefination: Cool the ylide solution back to 0°C. Dissolve spiro[4.5]decane-2,6-dione in anhydrous THF and add it dropwise to the ylide solution.
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Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature.
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Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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The crude product, containing the desired 6-methylidenespiro[4.5]decan-2-one and triphenylphosphine oxide, can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Selective Olefination: The Wittig reaction is often sensitive to steric hindrance.[13] The C6 ketone is expected to be more accessible, leading to preferential attack at this position.
-
Horner-Wadsworth-Emmons (HWE) Reaction: As an alternative, the HWE reaction using a phosphonate ester could be employed. HWE reagents are generally more nucleophilic and less basic than Wittig ylides and can be effective with sterically hindered ketones.[14][15][16] The water-soluble phosphate byproduct of the HWE reaction can also simplify purification.[15]
Relevance in Medicinal Chemistry and Drug Development
While there is no direct biological data for 6-Methylidenespiro[4.5]decan-2-one, its structural motifs—the spirocyclic core and the exocyclic methylene group—are of significant interest in drug discovery.
The Spirocyclic Scaffold: A Privileged Motif
Spirocycles are considered "privileged structures" in medicinal chemistry.[3] Their rigid, three-dimensional nature offers several advantages over traditional flat, aromatic scaffolds:[1][2][17]
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Improved Target Binding: The well-defined spatial orientation of substituents can lead to more specific and higher-affinity interactions with biological targets.
-
Enhanced Physicochemical Properties: The high sp³ character of spirocycles can improve properties such as solubility and metabolic stability, while reducing off-target toxicity.
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Novel Chemical Space: Spirocycles provide access to novel areas of chemical space, increasing the structural diversity of compound libraries.
Numerous approved drugs and clinical candidates incorporate spirocyclic moieties, highlighting their therapeutic potential.[18] The spiro[4.5]decane skeleton itself is found in a variety of bioactive natural products and synthetic compounds, including inhibitors of the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) and acorane sesquiterpenoids.[19][20][21][22][23]
The Exocyclic Methylene Group: A Bioactive Moiety
The α-methylene-γ-butyrolactone unit is a well-known pharmacophore in many natural products with potent cytotoxic and anticancer activity. While the methylidene group in 6-methylidenespiro[4.5]decan-2-one is not conjugated with the carbonyl group (it is a γ-methylene ketone), exocyclic methylene groups, in general, are found in various biologically active molecules and can influence their conformational preferences and interactions with biological targets.[24][25] The presence of this group can impart a degree of structural rigidity and may be involved in specific hydrophobic or van der Waals interactions within a binding pocket. There is also evidence suggesting that methylene-containing compounds can exhibit cytotoxic effects.[26][27][28]
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